2-Fluoro-2-(3-fluorophenyl)acetonitrile
Description
2-Fluoro-2-(3-fluorophenyl)acetonitrile is a fluorinated organic compound with the molecular formula C₈H₅F₂N and a molecular weight of 153.13 g/mol. Structurally, it consists of an acetonitrile backbone (CH₂CN) where the central carbon is substituted with one fluorine atom and a 3-fluorophenyl group.
Properties
Molecular Formula |
C8H5F2N |
|---|---|
Molecular Weight |
153.13 g/mol |
IUPAC Name |
2-fluoro-2-(3-fluorophenyl)acetonitrile |
InChI |
InChI=1S/C8H5F2N/c9-7-3-1-2-6(4-7)8(10)5-11/h1-4,8H |
InChI Key |
SFMARDRRQQIQDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(C#N)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-2-(3-fluorophenyl)acetonitrile typically involves the nucleophilic substitution reaction of 3-fluorobenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) or acetonitrile. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods: On an industrial scale, the production of 2-Fluoro-2-(3-fluorophenyl)acetonitrile may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent recycling, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-2-(3-fluorophenyl)acetonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form corresponding carboxylic acids or reduction to yield amines.
Electrophilic Aromatic Substitution: The fluorine atoms on the phenyl ring can influence the reactivity of the compound in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium cyanide, potassium carbonate, and suitable solvents like DMSO or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted acetonitriles.
Oxidation: Formation of fluorinated benzoic acids.
Reduction: Formation of fluorinated benzylamines.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds containing fluorinated phenyl groups exhibit enhanced biological activity, particularly in anticancer applications. 2-Fluoro-2-(3-fluorophenyl)acetonitrile has been synthesized as part of a series of derivatives aimed at targeting specific cancer cell lines. The introduction of fluorine atoms can improve the binding affinity to biological targets due to increased lipophilicity and metabolic stability.
Case Study: Synthesis of Anticancer Agents
A study demonstrated the synthesis of 2-Fluoro-2-(3-fluorophenyl)acetonitrile derivatives, which were tested against various cancer cell lines. The results showed promising inhibitory effects, particularly against breast and lung cancer cells, suggesting its potential as a lead compound in drug development .
Material Science
Polymer Chemistry
Fluorinated compounds are often utilized in the production of high-performance polymers due to their unique thermal and chemical resistance properties. 2-Fluoro-2-(3-fluorophenyl)acetonitrile can serve as a monomer in the synthesis of fluorinated polymers that exhibit low surface energy and high hydrophobicity.
Data Table: Properties of Fluorinated Polymers
| Property | Value |
|---|---|
| Thermal Stability | >300 °C |
| Chemical Resistance | Excellent |
| Surface Energy | Low (e.g., <20 mN/m) |
| Hydrophobicity | High |
Agrochemicals
Pesticide Development
The unique properties of 2-Fluoro-2-(3-fluorophenyl)acetonitrile make it a candidate for developing new agrochemicals. Fluorinated compounds are known to enhance the efficacy and persistence of pesticides.
Case Study: Insecticide Efficacy
A study explored the use of 2-Fluoro-2-(3-fluorophenyl)acetonitrile as an active ingredient in insecticides. The results indicated that formulations containing this compound showed significantly improved effectiveness against common agricultural pests compared to non-fluorinated counterparts .
Analytical Chemistry
Chromatographic Applications
Due to its unique chemical structure, 2-Fluoro-2-(3-fluorophenyl)acetonitrile can be employed as a standard or reagent in chromatographic analyses, aiding in the separation and identification of complex mixtures.
Data Table: Chromatographic Parameters
| Parameter | Value |
|---|---|
| Retention Time (min) | 5.4 |
| Column Type | C18 |
| Mobile Phase | Acetonitrile/Water (70:30) |
Mechanism of Action
The mechanism of action of 2-Fluoro-2-(3-fluorophenyl)acetonitrile involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are subject to ongoing research, but the compound’s unique structure allows it to participate in various biochemical processes .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The reactivity and physicochemical properties of fluorinated acetonitriles are highly dependent on the position and number of substituents. Below is a comparative analysis of key analogs:
Table 1: Structural and Molecular Comparison
Physicochemical and Reactivity Differences
- Electron-Withdrawing Effects: Fluorine substituents increase electrophilicity.
- Steric Hindrance : Substituents in the 2-position (e.g., 2-(2-fluorophenyl)acetonitrile) introduce steric constraints, affecting reaction pathways compared to 3-fluorophenyl derivatives .
- Solubility : Methoxy-substituted analogs (e.g., 2-(2-Fluoro-5-methoxyphenyl)acetonitrile) show improved solubility in polar solvents due to the OCH₃ group .
Biological Activity
2-Fluoro-2-(3-fluorophenyl)acetonitrile is a fluorinated organic compound that has garnered attention for its potential biological activities. The presence of fluorine atoms in organic molecules often enhances their pharmacological properties, making them valuable in medicinal chemistry and drug development. This article explores the biological activity of 2-Fluoro-2-(3-fluorophenyl)acetonitrile, including its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The molecular formula for 2-Fluoro-2-(3-fluorophenyl)acetonitrile is C9H7F2N. The structure features a nitrile group attached to a carbon that is also bonded to a fluorinated phenyl ring. This configuration can influence its reactivity and interaction with biological targets.
Mechanisms of Biological Activity
The biological activity of 2-Fluoro-2-(3-fluorophenyl)acetonitrile can be attributed to several mechanisms:
- Antimutagenic Activity : Studies have shown that compounds with fluoroaryl groups can significantly reduce mutagenicity induced by various agents such as sodium azide and benzo[a]pyrene. The antimutagenic properties are thought to be linked to the compound's ability to enhance DNA repair mechanisms through antioxidant activity .
- Enzyme Modulation : The compound may interact with specific enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance binding affinity and selectivity towards these biological targets, potentially leading to improved therapeutic effects.
Case Studies and Experimental Data
- Antioxidant Properties : In a study evaluating the biological activity of various fluoroaryl derivatives, it was found that 2-Fluoro-2-(3-fluorophenyl)acetonitrile exhibited significant antioxidant activity, which contributed to its antimutagenic effects .
- Cytotoxicity Assays : In vitro tests demonstrated that similar fluorinated compounds showed cytotoxic effects against cancer cell lines, suggesting that 2-Fluoro-2-(3-fluorophenyl)acetonitrile may also possess anticancer properties. For instance, derivatives with fluorine substitutions have been shown to exhibit enhanced potency against breast cancer cell lines .
- Pharmacokinetic Studies : Research focusing on the lipophilicity and metabolic stability of fluorinated compounds indicated that the introduction of fluorine atoms could improve the pharmacokinetic profile of drugs, leading to better absorption and bioavailability .
Comparative Analysis
The following table summarizes the biological activities reported for 2-Fluoro-2-(3-fluorophenyl)acetonitrile compared to other similar compounds:
| Compound Name | Antimutagenic Activity | Cytotoxicity | Mechanism of Action |
|---|---|---|---|
| 2-Fluoro-2-(3-fluorophenyl)acetonitrile | Significant | Moderate | Antioxidant activity; enzyme modulation |
| 2-Fluoro-4-methylphenyl acetonitrile | Moderate | High | Enzyme inhibition; receptor interaction |
| 3-Trifluoromethylphenyl acetonitrile | Low | High | Anticancer activity; DNA repair enhancement |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
